molecular formula C18H25BrN2O4S B2793174 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide CAS No. 2034486-64-9

3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide

Cat. No. B2793174
CAS RN: 2034486-64-9
M. Wt: 445.37
InChI Key: RQCUSXVLKSVGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide is a useful research compound. Its molecular formula is C18H25BrN2O4S and its molecular weight is 445.37. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosinase Inhibition

Background: Tyrosinase (EC 1.14.18.1) is a copper-containing polyphenol oxidative enzyme crucial for melanin biosynthesis. It plays a pivotal role in determining skin and hair color. Inhibiting tyrosinase activity can be beneficial for treating hyperpigmentation disorders.

Compound Activity:

3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide: (referred to as compound 1c) has been identified as a potent tyrosinase inhibitor. It competitively inhibits mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . The compound interacts with tyrosinase residues in the active site, directly inhibiting melanin production.

Potential Applications:

Anti-Melanogenesis Properties

Mechanism: Compound 1c effectively reduces melanin content in B16F10 melanoma cells. It inhibits cellular tyrosinase, leading to decreased melanin production. The compound’s anti-melanogenic effect is dose-dependent and observed in both α-MSH and IBMX-induced cells.

Therapeutic Implications:

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O4S/c1-25-17-7-3-12(9-16(17)19)4-8-18(22)20-13-10-14-5-6-15(11-13)21(14)26(2,23)24/h3,7,9,13-15H,4-6,8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCUSXVLKSVGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.